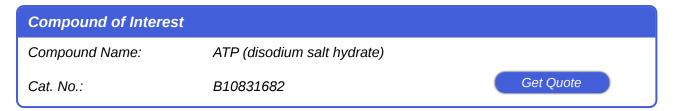




Application Notes: ATP Disodium Salt in Inflammasome Activation Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-triphosphate (ATP) disodium salt is a critical reagent for studying the innate immune response, specifically the activation of the NLRP3 inflammasome. In healthy cells, ATP is the primary energy currency. However, when cells are damaged or stressed, ATP is released into the extracellular space where it functions as a Damage-Associated Molecular Pattern (DAMP).[1][2] This extracellular ATP (eATP) is a potent danger signal that alerts the immune system to tissue injury or infection, triggering an inflammatory cascade through the activation of multiprotein complexes known as inflammasomes.[2][3]

The NLRP3 inflammasome is the most extensively studied of these complexes due to its association with a wide array of inflammatory diseases, including gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[4][5] In vitro assays using ATP disodium salt to activate the NLRP3 inflammasome are therefore invaluable tools for basic research and for the screening and development of novel anti-inflammatory therapeutics.

Mechanism of Action: The Two-Signal Model

NLRP3 inflammasome activation is typically a two-step process:

• Priming (Signal 1): This initial step involves priming the immune cells, such as macrophages or dendritic cells, with a microbial component like lipopolysaccharide (LPS).[5][6] This



priming signal, mediated through Toll-like receptors (TLRs), initiates the activation of the transcription factor NF-κB.[7] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of the inflammatory cytokine, pro-interleukin-1β (pro-IL-1β).[6][7]

Activation (Signal 2): Extracellular ATP provides the second signal.[1][8] eATP binds to the purinergic P2X7 receptor (P2X7R) on the cell surface.[1][9] Activation of this ion channel leads to a rapid efflux of potassium (K+) ions from the cell.[1][2] This low intracellular K+ concentration is a critical trigger for the assembly of the NLRP3 inflammasome complex.[10] The assembled complex, consisting of the NLRP3 sensor, the ASC adaptor protein, and procaspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[4][11]

Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms (IL-1 β and IL-18), which are subsequently secreted from the cell.[5][12] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[7][11]

Key Applications

- Basic Research: Elucidating the molecular mechanisms of NLRP3 inflammasome activation and regulation.
- Drug Discovery: High-throughput screening of small molecules and biologics that inhibit NLRP3 inflammasome activation for the treatment of inflammatory diseases.[6][13]
- Disease Modeling: Studying the role of the NLRP3 inflammasome in various pathological conditions using cell-based models.[4]
- Immunology: Investigating the role of innate immunity in response to sterile inflammation and infection.[1]

Signaling Pathway Diagram

Caption: ATP-mediated activation of the NLRP3 inflammasome pathway.

Quantitative Data Summary



The following tables provide typical concentration ranges and experimental parameters for ATP-mediated inflammasome activation assays. These values are intended as a starting point and may require optimization depending on the cell type and specific experimental conditions.

Table 1: Typical Reagent Concentrations and Incubation Times

Reagent	Cell Type	Priming Concentr ation (LPS)	Priming Time	Activatio n Concentr ation (ATP)	Activatio n Time	Referenc e
Murine BMDMs	Macrophag es	50 ng/mL - 1 μg/mL	3 - 4 hours	2 mM - 5 mM	30 - 90 minutes	[11][14]
Human PBMCs	Monocytes	1 μg/mL	1 - 4 hours	5 mM	30 - 45 minutes	[14][15]
THP-1 cells	Monocytic cell line	1 μg/mL	4 hours	5 mM	30 - 60 minutes	[2][11]

Table 2: Common Experimental Readouts

Assay	Purpose	Typical Method	
IL-1β/IL-18 Release	Quantify mature cytokine secretion	ELISA[16][17]	
Caspase-1 Activation	Detect active p10/p20 subunits	Western Blot[12][17]	
Pyroptosis	Measure inflammatory cell death	LDH Release Assay[12][15]	
ASC Speck Formation	Visualize inflammasome assembly	Immunofluorescence Microscopy[12][15]	
Gasdermin D Cleavage	Detect pore formation marker	Western Blot[11][12]	

Experimental Protocols



Protocol: In Vitro NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes a standard method for inducing NLRP3 inflammasome activation in primary murine macrophages using LPS for priming and ATP disodium salt for activation.[11]

Materials:

- Bone Marrow-Derived Macrophages (BMDMs)
- Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)
- Phosphate-Buffered Saline (PBS)
- Lipopolysaccharide (LPS) from E. coli
- ATP Disodium Salt (endotoxin-free)
- Opti-MEM I Reduced Serum Medium
- Reagents for downstream analysis (e.g., ELISA kit, LDH assay kit, RIPA buffer for Western Blot)

Procedure:

- Cell Seeding:
 - Plate BMDMs in a 24-well or 96-well tissue culture plate at a density of 0.5 1 x 10⁶ cells/mL.
 - Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
- Priming (Signal 1):
 - The next day, gently remove the culture medium.
 - Add fresh complete DMEM containing LPS at a final concentration of 1 μg/mL.[14]



- Incubate for 4 hours at 37°C, 5% CO2. This step upregulates pro-IL-1β and NLRP3 expression.
- Activation (Signal 2):
 - Prepare a fresh, neutralized stock solution of ATP disodium salt in serum-free medium (e.g., Opti-MEM) immediately before use.[14]
 - After the 4-hour priming, gently wash the cells once with warm PBS to remove residual LPS and serum.
 - Add serum-free medium (e.g., Opti-MEM) to the cells.
 - Add the ATP solution to the wells to a final concentration of 5 mM.[14][17]
 - Incubate for 30-45 minutes at 37°C, 5% CO2.[14]
- Sample Collection:
 - After incubation, carefully collect the cell culture supernatants.
 - Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.
 - \circ Transfer the clarified supernatants to a new tube for analysis of secreted proteins (IL-1 β , LDH).
 - For analysis of intracellular proteins, wash the remaining adherent cells with PBS and lyse them directly in the well using an appropriate lysis buffer (e.g., RIPA buffer).[15]
- Downstream Analysis:
 - IL-1β Quantification: Measure the concentration of mature IL-1β in the clarified supernatants using a commercial ELISA kit according to the manufacturer's instructions.
 [16]
 - Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit.[15]







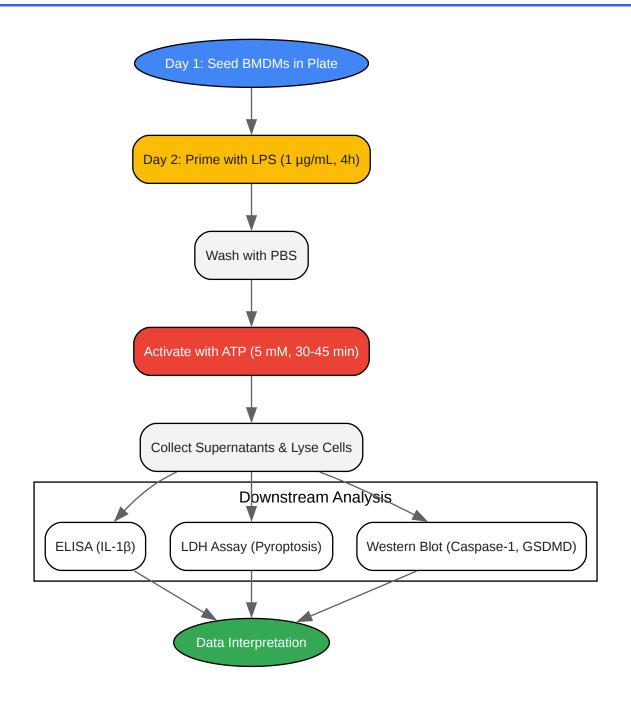
 Protein Expression: Analyze cell lysates and/or concentrated supernatants by Western blot to detect pro-caspase-1, cleaved caspase-1 (p20 subunit), and cleaved Gasdermin D.[12]
 [17]

Experimental Controls (CRITICAL):

- Negative Control: Cells treated with vehicle (media only).
- Priming Only: Cells treated with LPS but not ATP.
- Activation Only: Cells treated with ATP but not LPS.
- Genetic Control (Optional but Recommended): Perform the assay in parallel with BMDMs from Nlrp3 knockout mice to confirm the specificity of the activation.[12]

Experimental Workflow Diagram





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Caption: Workflow for an in vitro NLRP3 inflammasome activation assay.

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